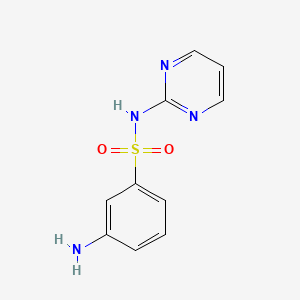

3-amino-N-pyrimidin-2-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-amino-N-pyrimidin-2-ylbenzenesulfonamide derivatives involves condensation reactions, as demonstrated by Elangovan et al. (2021), who synthesized a novel compound via condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, NMR, and UV-Visible spectroscopy (Elangovan et al., 2021). Similarly, Brzozowski and Sa̧czewski (2007) synthesized N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential anti-HIV activity (Brzozowski & Sa̧czewski, 2007).

Molecular Structure Analysis

The molecular structure of these compounds showcases conformational polymorphism, as revealed by the crystal and molecular structures of different forms of sulfapyridine, a related compound, analyzed through X-ray single crystal structure analysis (Bar & Bernstein, 1985).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the regioselective synthesis of imidazo[1,2-a]pyrimidines from aminopyrimidines and arenesulfonamides, indicating their versatile chemical reactivity and potential for generating diverse chemical structures (Rozentsveig et al., 2014).

Physical Properties Analysis

The physical properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds, can be predicted using computational tools, such as Swiss ADME, providing insights into their pharmacokinetic behaviors without detailed physical property analyses in the cited studies.

Chemical Properties Analysis

The chemical properties of 3-amino-N-pyrimidin-2-ylbenzenesulfonamide derivatives, such as their antimicrobial activities, have been explored, demonstrating their potential as bioactive compounds. Desai et al. (2016) synthesized derivatives displaying significant antimicrobial activity, highlighting their chemical efficacy against microbial strains (Desai, Makwana, & Senta, 2016).

科学的研究の応用

1. Chemodivergent Synthesis

- Application Summary: Pyrimidines were used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: This method provided a new approach to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are important structures in medicinal chemistry .

2. Anti-inflammatory Activities

- Application Summary: Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Therapeutic Medicine

- Application Summary: Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .

- Methods of Application: Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

- Results or Outcomes: This present work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

4. Antitrypanosomal Activity

- Application Summary: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Methods of Application: The prepared compounds differ from each other by the substitutions of their amino group and of their .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety information available indicates that 3-amino-N-pyrimidin-2-ylbenzenesulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-amino-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWQKLIHSSJGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322944 |

Source

|

| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-pyrimidin-2-ylbenzenesulfonamide | |

CAS RN |

7470-75-9 |

Source

|

| Record name | NSC402437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。